N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the coupling of the chlorobenzyl group to the indole-sulfonyl intermediate through a nucleophilic substitution reaction, using reagents like sodium hydride (NaH) and 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaH, 2-chlorobenzyl chloride, pyridine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
- N-(2-chlorobenzyl)-2-(3-((4-methylphenyl)sulfonyl)-1H-indol-1-yl)acetamide
- N-(2-chlorobenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)propionamide
Uniqueness
N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorobenzyl group, sulfonyl group, and indole moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-18-10-12-19(13-11-18)17-32(30,31)24-15-28(23-9-5-3-7-21(23)24)16-25(29)27-14-20-6-2-4-8-22(20)26/h2-13,15H,14,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBONPZZPLWYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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